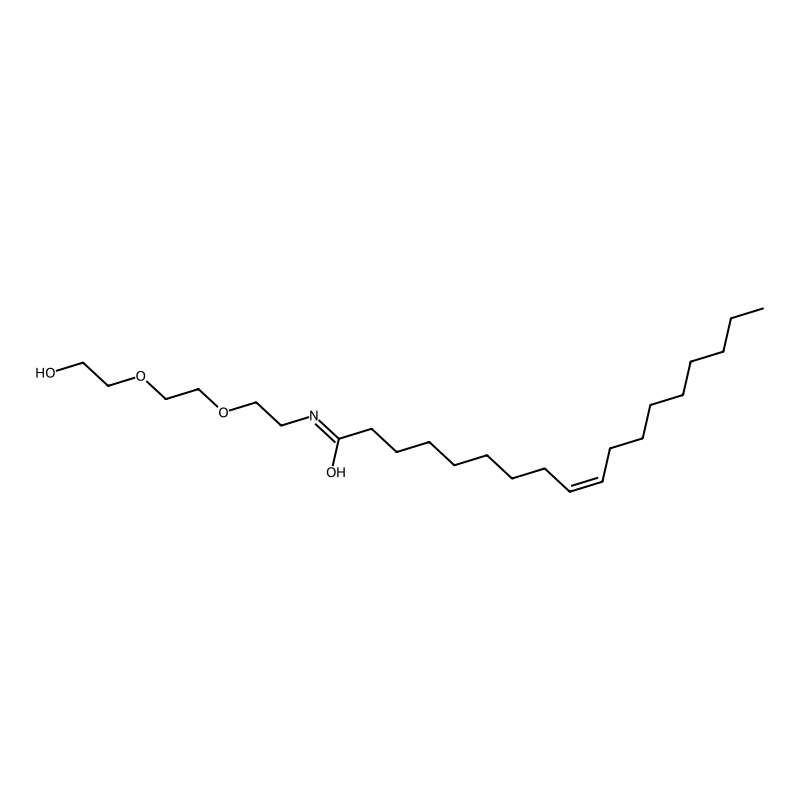

PEG-3 oleamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

PEG-3 oleamide is a specialized non-ionic surfactant and ethoxylated fatty amide characterized by a lipophilic oleic acid tail and a short, hydrophilic three-unit polyethylene glycol (PEG) chain. This specific structural balance yields a low Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 6.0 to 8.0, classifying it as a highly effective water-in-oil (W/O) emulsifier and dispersant. In industrial and cosmetic procurement, it is primarily sourced for its ability to reduce interfacial tension between immiscible liquids, acting as a critical stabilizer in W/O formulations, a foam booster, and a surface-wetting agent where unmodified fatty amides would fail due to their absolute insolubility in aqueous phases [1].

Substituting PEG-3 oleamide with either unmodified oleamide or higher-ethoxylation analogs (e.g., PEG-9 oleamide) leads to fundamental formulation failures. Unmodified oleamide lacks the PEG headgroup entirely, rendering it incapable of reducing aqueous-lipid interfacial tension; it acts merely as a solid polymer slip agent rather than an emulsifier. Conversely, substituting with higher ethoxylated variants like PEG-9 oleamide drastically shifts the HLB value from the W/O optimal range (approx. 6–8) up to >12.0. This shift forces an emulsion phase inversion from water-in-oil (W/O) to oil-in-water (O/W), immediately destabilizing W/O creams, lipophilic drug delivery vehicles, or specialty industrial lubricants that rely on the specific low-HLB architecture of the PEG-3 chain[1].

Emulsion Phase Control via HLB Differentiation

The degree of ethoxylation strictly dictates the emulsion type formed by oleamide derivatives. PEG-3 oleamide possesses a calculated HLB in the 6.0–8.0 range, which is optimal for stabilizing water-in-oil (W/O) emulsions. In contrast, PEG-9 oleamide, a common higher-ethoxylated substitute, exhibits an HLB of approximately 13.0, making it an O/W emulsifier. Using the higher ethoxylate in a W/O formulation will cause immediate phase separation or inversion [1].

| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) and Emulsion Type |

| Target Compound Data | HLB ~6.0–8.0 (W/O emulsifier) |

| Comparator Or Baseline | PEG-9 Oleamide (HLB ~13.0, O/W emulsifier) |

| Quantified Difference | ~6-7 unit HLB shift resulting in opposite emulsion polarity |

| Conditions | Standard formulation calculations for ethoxylated fatty amides |

Formulators must procure the exact PEG-3 chain length to maintain W/O emulsion stability and prevent catastrophic phase inversion.

Aqueous Interfacial Activity vs. Unmodified Precursor

Unmodified oleamide is highly hydrophobic and functions industrially as a migrating slip agent in polyolefins, offering negligible interfacial tension reduction in aqueous systems. The addition of the 3-unit PEG chain in PEG-3 oleamide introduces sufficient hydrophilicity to create an amphiphilic surfactant capable of orienting at the oil-water interface, transforming a bulk plastic additive into a functional liquid emulsifier [1].

| Evidence Dimension | Aqueous Surfactant Functionality |

| Target Compound Data | Active W/O emulsifier (reduces oil/water interfacial tension) |

| Comparator Or Baseline | Unmodified Oleamide (No aqueous emulsification capacity; bulk slip agent) |

| Quantified Difference | Binary functional shift (Emulsifier vs. Non-emulsifier) |

| Conditions | Oil-water biphasic systems |

Buyers needing an emulsifier or dispersant cannot substitute standard oleamide, as it lacks the necessary ethoxylation to function at the aqueous interface.

Molecular Weight and Wetting Efficiency

For applications requiring rapid surface wetting, lower molecular weight ethoxylates often migrate to interfaces more rapidly than bulky polymeric surfactants. PEG-3 oleamide has a molecular weight of approximately 413.6 g/mol, making it significantly smaller and more mobile than standard polysorbate surfactants like Polysorbate 80 (MW ~1310 g/mol). This lower molecular weight contributes to its efficiency as a fast-acting wetting agent and foam booster in specialized cosmetic and industrial cleansers [1].

| Evidence Dimension | Molecular Weight and Interfacial Mobility |

| Target Compound Data | 413.6 g/mol |

| Comparator Or Baseline | Polysorbate 80 (~1310 g/mol) |

| Quantified Difference | ~68% reduction in molecular weight |

| Conditions | Standard physicochemical property comparison |

Procuring a lower molecular weight surfactant like PEG-3 oleamide is critical for formulations requiring rapid interfacial migration and wetting rather than heavy steric stabilization.

Water-in-Oil (W/O) Cosmetic Creams and Lotions

Due to its specific HLB range of 6.0–8.0, PEG-3 oleamide is the optimal choice for stabilizing W/O emulsions in personal care products, preventing the phase separation that would occur if higher ethoxylates were used [1].

Industrial Metalworking Fluids and Lubricant Dispersions

Leveraging its lipophilic oleic tail and amphiphilic nature, it acts as an effective dispersant in oil-based industrial fluids, offering superior interfacial activity compared to unmodified oleamide [1].

Foam Boosting in Specialized Cleansers

Its relatively low molecular weight allows for rapid interfacial migration, making it highly effective as a foam booster and wetting agent in formulations where bulky polymeric surfactants would react too slowly [1].

XLogP3

Wikipedia

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Explore Compound Types